molecular formula C15H14N2O4 B10976522 N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide

N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B10976522
M. Wt: 286.28 g/mol
InChI Key: FRAPWQICQSULNY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the condensation of 4-methoxyaniline with 2-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound in the development of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison: N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzamide structure. This combination imparts distinct chemical and biological properties to the compound. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-13(4-3-5-14(10)17(19)20)15(18)16-11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,16,18)

InChI Key

FRAPWQICQSULNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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